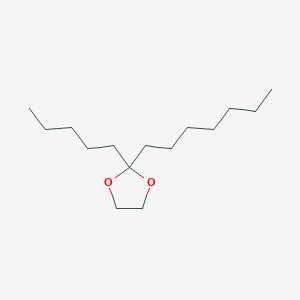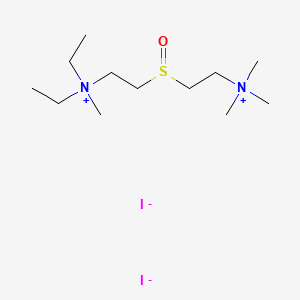
Ammonium, N,N-diethyl-N,N',N',N'-tetramethyl-N,N'-sulfinyldiethylenedi-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are characterized by a nitrogen atom bonded to four organic groups, resulting in a positively charged ion. This particular compound is notable for its unique structure, which includes both diethyl and tetramethyl groups, as well as a sulfinyl group and diiodide ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-) and an alkyl halide (e.g., methyl iodide).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (up to 50°C) to facilitate the quaternization process.
Product Isolation: The resulting quaternary ammonium salt is isolated by filtration or precipitation, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography or distillation, to achieve high-purity products.
化学反应分析
Types of Reactions
Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ions can be substituted with other halides or nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids (e.g., m-chloroperbenzoic acid).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium chloride (NaCl), potassium bromide (KBr).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of quaternary ammonium salts with different halides.
科学研究应用
Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure, which can disrupt microbial cell membranes.
Industry: Utilized in the formulation of disinfectants and sanitizers, as well as in the production of surfactants and detergents.
作用机制
The mechanism of action of ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide primarily involves its interaction with biological membranes. The positively charged quaternary ammonium ion can bind to negatively charged components of cell membranes, leading to disruption of membrane integrity and increased permeability. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can act as a phase-transfer catalyst by facilitating the transfer of reactants between aqueous and organic phases, thereby enhancing reaction rates.
相似化合物的比较
Similar Compounds
Tetramethylammonium iodide: A simpler quaternary ammonium salt with four methyl groups.
Tetraethylammonium iodide: Another quaternary ammonium salt with four ethyl groups.
N,N-Dimethyl-N,N’-diethyl-N,N’-sulfinyldiethylenedi-, diiodide: A compound with a similar structure but different alkyl groups.
Uniqueness
Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide is unique due to its combination of diethyl and tetramethyl groups, as well as the presence of a sulfinyl group. This unique structure imparts specific chemical and physical properties, such as enhanced solubility in organic solvents and increased reactivity in certain chemical reactions. Additionally, the presence of the sulfinyl group allows for further functionalization through oxidation or reduction reactions, making it a versatile compound for various applications.
属性
CAS 编号 |
63977-39-9 |
|---|---|
分子式 |
C12H30I2N2OS |
分子量 |
504.26 g/mol |
IUPAC 名称 |
diethyl-methyl-[2-[2-(trimethylazaniumyl)ethylsulfinyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C12H30N2OS.2HI/c1-7-14(6,8-2)10-12-16(15)11-9-13(3,4)5;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
BDMWAACMYKFTRK-UHFFFAOYSA-L |
规范 SMILES |
CC[N+](C)(CC)CCS(=O)CC[N+](C)(C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
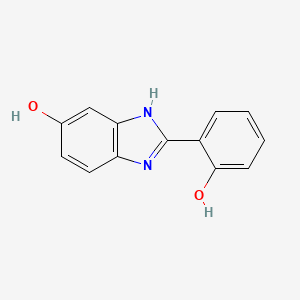
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
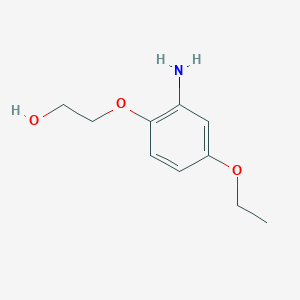
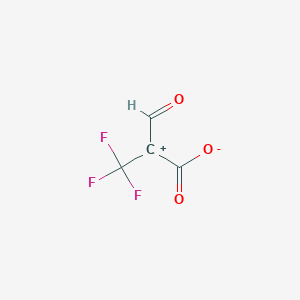
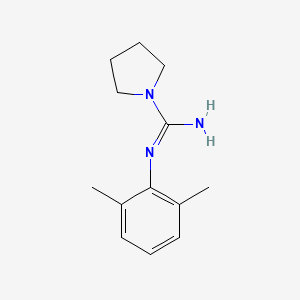
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
